2,2-Difluoro-3-hydroxypentanoic acid

描述

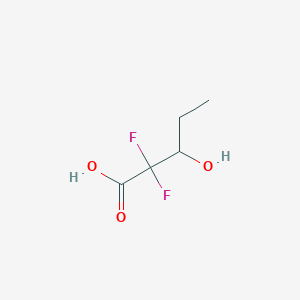

Structure

2D Structure

属性

IUPAC Name |

2,2-difluoro-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFXUHFTSMNNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710217 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233233-76-5 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-3-hydroxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination of 3-Hydroxypentanoic Acid

A common laboratory-scale method involves the fluorination of 3-hydroxypentanoic acid using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This approach selectively replaces hydrogens at the 2-position with fluorine atoms under anhydrous conditions and controlled low temperatures (0–25°C) to minimize side reactions and decomposition. The reaction is typically conducted under inert atmosphere to prevent moisture interference.

- Key parameters:

- Fluorinating agent: DAST or Deoxo-Fluor

- Temperature: 0–25°C

- Atmosphere: Inert (nitrogen or argon)

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Reaction time: 1–4 hours depending on scale and reagent concentration

This method yields this compound with moderate to high purity and yield.

Base-Mediated Cleavage of Fluorinated Ketone Intermediates

Another efficient synthetic route involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. The ketones are typically prepared by the reaction of pentafluoroenolate with aldehydes or ketones. The base selectively cleaves the CO-CF3 bond, yielding 2,2-difluoro-3-hydroxy acids.

- Reaction conditions:

- Base: Mild bases such as sodium hydroxide or potassium carbonate

- Solvent: Polar aprotic solvents or aqueous mixtures

- Temperature: Ambient to mild heating (25–50°C)

- Reaction time: Several hours to overnight

This method is noted for its short reaction sequence, good to excellent yields, and the use of inexpensive fluorine sources such as hexafluoro-2-propanol.

Organometallic Addition Using Ethyl Bromodifluoroacetate

A patented industrial method involves the reaction of ethyl bromodifluoroacetate with activated zinc in anhydrous THF to form an organozinc intermediate, which is subsequently reacted with propionaldehyde to form the ethyl ester of this compound. Hydrolysis of the ester yields the free acid.

-

- Preparation of organozinc reagent:

- Ethyl bromodifluoroacetate (1.0 eq) added dropwise to activated zinc (1.5 eq) in dehydrated THF at room temperature.

- Stirring for 20 minutes to form organozinc intermediate.

- Addition of propionaldehyde (1.0 eq) to the organozinc reagent.

- Stirring at room temperature for 30 minutes.

- Workup involving aqueous acid wash, drying, filtration, and solvent removal.

- Hydrolysis of the ethyl ester to yield the target acid.

- Preparation of organozinc reagent:

-

- Mild reaction conditions

- Good control over stereochemistry

- Scalable for industrial production

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of 3-hydroxypentanoic acid | Diethylaminosulfur trifluoride (DAST) | 0–25°C, inert atmosphere, anhydrous solvent | Selective fluorination, well-studied | Requires moisture-free setup, hazardous reagents |

| Base-mediated cleavage of fluorinated ketones | Pentafluoroenolate, base (NaOH/K2CO3) | Mild heating (25–50°C), polar solvents | Short sequence, inexpensive reagents | Requires preparation of ketone intermediates |

| Organozinc addition (ethyl bromodifluoroacetate + propionaldehyde) | Ethyl bromodifluoroacetate, activated Zn, propionaldehyde | Room temperature, anhydrous THF | Mild conditions, scalable | Multi-step, requires metal handling |

Research Findings and Notes on Optimization

- Yield optimization: Stoichiometric control of fluorinating agents and maintenance of anhydrous conditions are critical for maximizing yield and minimizing side products in fluorination reactions.

- Temperature control: Low temperatures prevent decomposition and side reactions, especially in DAST-mediated fluorination.

- Purity assessment: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 210 nm is recommended to quantify impurities below 5%.

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy, including ^19F NMR (chemical shifts δ -110 to -125 ppm) and ^1H NMR for hydroxyl protons (δ 1.5–2.5 ppm), combined with mass spectrometry (exact mass ~154.11 g/mol), confirms compound identity.

- Industrial considerations: Large-scale synthesis requires specialized equipment for safe handling of fluorinating agents and organometallic reagents, with optimization of temperature, pressure, and reaction time to maximize yield and purity.

Summary Table of Key Physical and Chemical Data

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C5H8F2O3 | PubChem |

| Molecular Weight | 154.11 g/mol | PubChem |

| CAS Number | 1233233-76-5 | EPA DSSTox |

| Fluorination Agent Examples | DAST, Deoxo-Fluor | BenchChem |

| Typical Reaction Temperature | 0–25°C (fluorination) | BenchChem |

| Solvents Used | THF, dichloromethane | BenchChem |

| NMR Chemical Shifts (^19F) | δ -110 to -125 ppm (CF2) | BenchChem |

| Purity Analysis Techniques | HPLC, potentiometric titration | BenchChem |

化学反应分析

Types of Reactions

2,2-Difluoro-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a difluorinated alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2,2-difluoro-3-oxopentanoic acid or 2,2-difluoropentanoic acid.

Reduction: Formation of 2,2-difluoro-3-hydroxypentanol.

Substitution: Formation of various substituted pentanoic acid derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

Building Block for Synthesis

DFHPA is utilized as a precursor in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications that can lead to the development of novel materials with enhanced properties.

Fluorination Reactions

The presence of fluorine atoms in DFHPA enhances its reactivity, making it a valuable intermediate in fluorination reactions. These reactions can yield compounds with improved biological activity or stability.

| Application | Description |

|---|---|

| Synthesis of Fluorinated Compounds | DFHPA serves as a versatile building block for creating complex molecules. |

| Fluorination Reactions | Enhances chemical reactivity and stability in synthetic pathways. |

Biological Applications

Enzyme Interaction Studies

DFHPA has been investigated for its effects on enzyme activity. The compound can act as an inhibitor or substrate for various enzymes involved in metabolic pathways, influencing cellular processes such as energy production and metabolism.

Cell Signaling and Gene Expression

Research indicates that DFHPA may modulate cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to significant changes in cellular behavior.

| Biological Effect | Mechanism |

|---|---|

| Enzyme Inhibition | Alters enzyme activity through binding interactions. |

| Gene Regulation | Modulates transcription factor activity affecting gene expression. |

Medicinal Applications

Drug Development

DFHPA is being explored for its potential use in drug design, particularly in developing fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability. The compound's unique properties may enhance the efficacy of drugs targeting specific biological pathways.

Case Study: Enzyme Inhibitors

DFHPA has shown promise as a component in enzyme inhibitors targeting the renin-angiotensin system, which plays a crucial role in regulating blood pressure. Its structural modifications could enhance the effectiveness of these inhibitors.

| Application | Potential Impact |

|---|---|

| Drug Design | Development of pharmaceuticals with better efficacy and stability. |

| Enzyme Inhibition | Improved management of hypertension through targeted therapies. |

Industrial Applications

Specialty Chemicals Production

In industrial settings, DFHPA is utilized to produce specialty chemicals with unique properties due to fluorination. These chemicals are often used in high-performance materials and coatings.

Synthesis Methodologies

The production of DFHPA typically involves controlled fluorination processes that optimize yield and purity while minimizing by-products. The use of specialized equipment ensures safe handling of reactive agents.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Production of high-performance materials using DFHPA derivatives. |

| Synthesis Techniques | Optimized fluorination processes for efficient production. |

Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to active sites; alters conformation and activity |

| Gene Expression Modulation | Interacts with transcription factors; influences gene regulation |

作用机制

The mechanism of action of 2,2-Difluoro-3-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs

Ethyl 2,2-Difluoro-3-hydroxypentanoate (CAS 1092693-68-9)

- Structure : Ester derivative of the target compound.

- Key Differences :

- Ester group (-COOEt) replaces the carboxylic acid (-COOH), reducing polarity and acidity.

- Higher volatility and lower water solubility compared to the acid form.

- Applications : Likely used as an intermediate in esterification reactions for drug synthesis .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)

- Structure: Features an amino group (-NH₂) at C2 and a methyl group at C4 instead of fluorines.

- Methyl group increases hydrophobicity compared to fluorine substituents.

- Applications : Used in peptide research and as a building block in enantioselective synthesis .

3,4-Difluorobenzoic Acid (CAS 455-40-3) and 3,5-Difluorobenzoic Acid (CAS 49146-16)

- Structure : Aromatic carboxylic acids with fluorine substituents on the benzene ring.

- Key Differences :

- Aromatic ring vs. aliphatic chain.

- Higher thermal stability due to aromaticity.

- Reduced steric hindrance compared to branched aliphatic analogs.

- Applications : Serve as standards in analytical chemistry and intermediates in agrochemical synthesis .

Physicochemical Properties (Inferred Data)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| 2,2-Difluoro-3-hydroxypentanoic acid | C₅H₈F₂O₃ | 154.12* | -COOH, -OH, -F₂ | Polar, hydrogen-bonding capable |

| Ethyl ester derivative | C₇H₁₂F₂O₃ | 194.17 | -COOEt, -OH, -F₂ | Lower polarity, higher volatility |

| (2R,3R)-Amino-hydroxy acid | C₆H₁₁NO₃ | 145.16 | -COOH, -OH, -NH₂, -CH₃ | Chiral, bioactive |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | -COOH, -F₂ (aromatic) | Aromatic, planar structure |

*Note: lists the molecular weight as 104.12 g/mol, but calculations based on C₅H₈F₂O₃ suggest 154.12 g/mol, indicating a probable typo in the source .

Reactivity and Functional Group Interactions

- Fluorine Effects: In this compound, the electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid (lower pKa) compared to non-fluorinated analogs. In contrast, the aromatic fluorines in 3,4-difluorobenzoic acid stabilize the conjugate base via resonance, further enhancing acidity .

Hydroxyl Group :

- Chirality: The (2R,3R)-amino-hydroxy analog exhibits stereoselectivity in biological systems, unlike the non-chiral fluorobenzoic acids .

生物活性

2,2-Difluoro-3-hydroxypentanoic acid (DFHPA) is a fluorinated compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biochemical interactions, cellular effects, mechanisms of action, and its implications in scientific research.

DFHPA is characterized by its ability to interact with various enzymes involved in metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, which can modulate enzyme activity either as an inhibitor or substrate. The fluorine atoms contribute to the compound's reactivity, influencing its interactions with biomolecules.

| Property | Description |

|---|---|

| Molecular Formula | CHFO |

| Role in Metabolism | Acts as an enzyme inhibitor or substrate |

| Interaction Mechanism | Forms hydrogen bonds with active sites of enzymes |

| Stability | Relatively stable under standard laboratory conditions |

Cellular Effects

DFHPA significantly influences cellular processes, including cell signaling pathways and gene expression. Its interactions with enzymes can alter metabolic flux and energy production. Notably, DFHPA has been shown to impact cell proliferation and apoptosis, depending on concentration and exposure duration.

Case Study: Dose-Dependent Effects in Animal Models

In research involving animal models, DFHPA exhibited dose-dependent effects. At lower doses, it demonstrated minimal toxicity and facilitated the exploration of its biochemical properties. Conversely, higher doses led to adverse effects, indicating the importance of dosage in determining the compound's safety profile.

Molecular Mechanism

The mechanism of action for DFHPA involves binding to specific enzymes and proteins. This binding can lead to conformational changes in enzyme activity, thereby affecting metabolic pathways. Additionally, DFHPA may influence gene expression by interacting with transcription factors.

Table 2: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to active sites; alters conformation and activity |

| Gene Expression Modulation | Interacts with transcription factors; influences gene regulation |

Metabolic Pathways

DFHPA participates in various metabolic pathways through its metabolism by enzymes such as dehydrogenases and oxidases. The fluorine atoms enhance the compound's metabolic stability, leading to the formation of intermediate metabolites that further engage in biochemical reactions.

Transport and Distribution

The transport of DFHPA within biological systems is mediated by specific transporters. It can be taken up by cells through active transport mechanisms and distributed across cellular compartments, influencing its biological activity.

Scientific Research Applications

DFHPA has multiple applications in scientific research:

- Chemistry : Serves as a building block for synthesizing complex fluorinated compounds.

- Biology : Investigated for its effects on enzyme inhibition and metabolic pathways.

- Medicine : Explored for potential use in drug development, particularly for designing fluorinated pharmaceuticals with enhanced bioavailability.

- Industry : Utilized in producing specialty chemicals with unique properties due to fluorination .

常见问题

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify impurities (<5%).

- Titration : Potentiometric titration determines carboxylic acid content.

- Elemental Analysis : Validates %C, %H, and %F composition against theoretical values (C: 34.6%, H: 4.6%, F: 21.8%) .

What computational modeling approaches are used to predict the compound's behavior in enzymatic systems?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like hydrolases. Fluorine’s electronegativity and steric bulk are parameterized in force fields (e.g., CHARMM) to predict binding affinity. Studies suggest the hydroxyl group forms hydrogen bonds with active-site residues, while fluorine atoms modulate lipophilicity, influencing membrane permeability .

Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs for mechanistic insights .

- Contradictions : Address conflicting data by replicating experiments under standardized conditions (e.g., ICH guidelines for purity analysis).

- Advanced Techniques : Combine experimental and computational methods (e.g., QSAR models) to explore structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。